(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
The compound (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid featuring a rigid bicyclo[2.1.1]hexane core substituted with a 4-(trifluoromethyl)phenyl group at the 1-position and a carboxylic acid moiety at the 5-position. Its stereochemistry (1R,4R,5R) confers unique spatial and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPQGGRXATHKG-WLTAIBSBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the trifluoromethyl group and carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon under hydrogen atmosphere.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Bioisosterism
One of the prominent applications of (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is its role as a bioisostere for ortho-substituted aromatic rings. Research has shown that substituting the ortho-benzene ring in various bioactive compounds with this bicyclic structure can enhance solubility and metabolic stability:
- Increased Solubility : For instance, replacing the ortho-benzene in conivaptan with this bicyclic structure increased solubility from 5 μM to 14 μM .
- Metabolic Stability : The incorporation of this bicyclic acid into drugs like lomitapide resulted in significant changes in metabolic stability, demonstrating both increases and decreases depending on the specific compound .
Development of New Therapeutics
The compound has been utilized in the synthesis of new therapeutic agents by modifying existing drugs to improve their efficacy and safety profiles. Examples include:
- Antifungal Agents : The compound has been integrated into the structures of fungicides such as boscalid and bixafen, leading to patent-free analogs with high antifungal activity .
- Cancer Treatment : Its derivatives are being explored for their potential in cancer therapies, particularly through modifications that enhance their pharmacological properties.
Fungicides
The bicyclic compound serves as a scaffold for developing new fungicides. Its structural modifications have led to the creation of effective agrochemicals that exhibit enhanced antifungal properties while maintaining lower toxicity profiles compared to traditional compounds.
Herbicides
Research indicates that similar bicyclic structures can be employed in herbicide development, allowing for more targeted action against specific weed species while minimizing environmental impact.
Polymer Chemistry
The unique structural characteristics of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.
Nanotechnology
Due to its distinctive chemical properties, this compound is being investigated for applications in nanotechnology, particularly in creating functionalized nanoparticles that can be used for drug delivery systems.
Summary of Findings
The applications of this compound span multiple fields including medicinal chemistry and agrochemicals. Its ability to act as a bioisostere enhances the solubility and metabolic stability of various compounds, making it a valuable tool in drug development. Furthermore, its potential uses in materials science highlight its versatility as a chemical building block.
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Bioactive compound modification | Enhanced solubility and metabolic stability |
| Agrochemicals | Development of fungicides and herbicides | Improved efficacy with lower toxicity |
| Materials Science | Polymer synthesis and nanotechnology | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism by which (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Substituent Variations on the Bicyclo[2.1.1]hexane Core
Table 1: Structural Analogs and Key Differences
*Molecular weight estimated based on analogous structures.
Key Observations:
- Electron-Withdrawing Groups (CF₃, Br) : The trifluoromethyl and bromophenyl analogs exhibit higher lipophilicity compared to the phenyl or heterocyclic derivatives. The CF₃ group, however, offers superior metabolic resistance due to fluorine’s inertness .
- Heterocyclic Substituents (Furan, Oxazole) : These groups improve aqueous solubility but may introduce metabolic vulnerabilities (e.g., furan oxidation). The oxazole’s nitrogen atoms could facilitate interactions with biological targets .
Comparison with Bicyclo[2.2.1]heptene and Bicyclo[3.1.0]hexane Analogs
Table 2: Core Structure Modifications
Key Observations:
- Bicyclo[2.1.1]hexane vs. Bicyclo[2.2.1]heptene : The target compound’s smaller core reduces conformational freedom, which may enhance binding specificity but limit solubility .
Biological Activity
The compound (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS Number: 2227750-65-2) is a bicyclic compound characterized by its unique trifluoromethyl group and carboxylic acid functionality. Its molecular formula is , with a molar mass of approximately 270.25 g/mol. This article delves into the biological activities associated with this compound, exploring its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The bicyclic framework provides rigidity, while the trifluoromethyl group enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3O2 |
| Molar Mass | 270.25 g/mol |
| CAS Number | 2227750-65-2 |
Biological Activity Overview
Research indicates that compounds featuring bicyclic structures, particularly those with trifluoromethyl substitutions, exhibit notable biological activities including antimicrobial and anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced interaction with biological targets due to increased lipophilicity and altered binding conformations.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The anticancer activity of bicyclic compounds is an area of growing interest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Bicyclo[3.1.0]hexane Derivatives : A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their binding affinities to adenosine receptors, showing promising results for inflammation and cancer treatment .
- Antibacterial Activity Evaluation : In a recent study, a compound with similar structural features was found to exhibit balanced dual enzyme inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as an antibacterial agent .
- Synthesis and Biological Evaluation : Research focused on synthesizing new bicyclic compounds revealed that modifications at specific positions can enhance biological activity, supporting the hypothesis that structural variations significantly impact efficacy .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclopropanation and stereoselective functionalization. Key steps:
- Bicyclohexane Core Formation : Use photochemical or transition metal-catalyzed [2+2] cycloadditions to construct the bicyclo[2.1.1]hexane scaffold .
- Trifluoromethylphenyl Introduction : Employ Suzuki-Miyaura coupling with a boronic ester derivative of 4-(trifluoromethyl)phenyl under Pd catalysis .
- Carboxylic Acid Installation : Hydrolysis of a nitrile or ester intermediate under acidic/basic conditions .
- Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and adjust temperature (60–80°C for coupling) to improve yield (typically 60–85%) and purity (>95%) .
Q. How is stereochemical configuration confirmed for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group, Mo Kα radiation) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR (400 MHz, DMSO-d₆) and NOE correlations in 2D ROESY to confirm spatial arrangement .
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA = 90:10) to validate enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can receptor selectivity (e.g., GPCRs) be assessed, and how are discrepancies in activity data resolved?
- Methodological Answer :
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing mGlu2/3 receptors. Use LY341495 (mGlu2/3 antagonist) to differentiate subtype contributions .
- Structural Biology : Cocrystallize the compound with target receptors (e.g., mGlu2 amino-terminal domain) to identify binding motifs. Mutagenesis (e.g., D146A in mGlu3) can clarify selectivity drivers .
- Data Resolution : Reconcile conflicting activity data by standardizing assay conditions (e.g., 1% DMSO vehicle, 37°C incubation) and validating via orthogonal methods (SPR for binding affinity vs. functional EC₅₀) .
Q. What computational strategies predict pharmacokinetic properties (e.g., BBB penetration)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite to model interactions with P-glycoprotein (P-gp) and assess efflux liability. Grid generation centered on transmembrane domains (resolution: 0.3 Å) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability in Desmond (10 ns trajectories, OPLS4 force field) with lipid bilayer models .
- ADMET Prediction : Apply QSAR models in ADMET Predictor™ (e.g., logBB > 0.3 indicates CNS penetration) .
Data Analysis & Contradiction Management
Q. How should researchers address contradictions in reported biological activity (e.g., agonist vs. antagonist effects)?
- Methodological Answer :
- Assay Validation : Cross-test in primary neuronal cultures vs. recombinant systems to exclude cell-line artifacts .
- Metabolite Screening : Use LC-MS/MS (QTOF at 30,000 resolution) to rule out off-target effects from degradation products .
- Meta-Analysis : Aggregate data from ≥3 independent studies (e.g., pIC₅₀ ± SEM) and apply statistical rigor (ANOVA with Tukey’s post hoc) .
Structural & Mechanistic Insights
Q. What techniques elucidate the compound’s interaction with enzymatic targets (e.g., carboxylase inhibition)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) at 25°C with 20 μM enzyme and 200 μM compound .
- Cryo-EM : Resolve enzyme-ligand complexes at 3.0 Å resolution using a Titan Krios microscope (300 kV) .
- Kinetic Studies : Fit Michaelis-Menten curves (GraphPad Prism) to determine under varying substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
